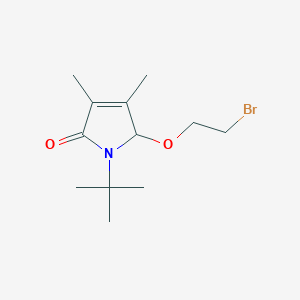
5-(2-bromoethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-bromoethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one: is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a bromoethoxy group, a tert-butyl group, and two methyl groups attached to the pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-bromoethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Bromoethoxy Group: The bromoethoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrrolidinone intermediate with 2-bromoethanol in the presence of a base such as potassium carbonate.
Addition of the Tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to an alcohol.
Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidinones with various functional groups.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing pyrrolidinone rings.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, making it useful in biochemical studies and drug development.
Protein Binding: Its unique structure allows it to bind to specific proteins, facilitating the study of protein-ligand interactions.
Medicine:
Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of specific biomolecules.
Industry:
Material Science: The compound can be used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Agriculture: It may serve as a precursor for the synthesis of agrochemicals, including pesticides and herbicides.
作用机制
The mechanism of action of 5-(2-bromoethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromoethoxy group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The tert-butyl and methyl groups contribute to the compound’s hydrophobicity, enhancing its binding affinity to hydrophobic pockets in proteins.
相似化合物的比较
- 5-(2-chloroethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- 5-(2-iodoethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- 5-(2-methoxyethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
Comparison:
- Reactivity: The bromoethoxy group in 5-(2-bromoethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is more reactive in nucleophilic substitution reactions compared to the chloroethoxy and iodoethoxy groups due to the intermediate reactivity of bromine.
- Biological Activity: The compound’s biological activity may differ from its analogs due to variations in the halogen atom, affecting its binding affinity and specificity to molecular targets.
- Applications: While all similar compounds can be used in synthetic chemistry, the specific applications may vary based on their reactivity and biological properties.
属性
分子式 |
C12H20BrNO2 |
|---|---|
分子量 |
290.20 g/mol |
IUPAC 名称 |
2-(2-bromoethoxy)-1-tert-butyl-3,4-dimethyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C12H20BrNO2/c1-8-9(2)11(16-7-6-13)14(10(8)15)12(3,4)5/h11H,6-7H2,1-5H3 |
InChI 键 |
HGSWUFNNGKBSFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C1OCCBr)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















